molecular formula C23H27NO3S B3010952 4-(tert-butyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide CAS No. 863446-08-6

4-(tert-butyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Cat. No.: B3010952
CAS No.: 863446-08-6
M. Wt: 397.53
InChI Key: BVMINUAJNSEZPQ-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
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Scientific Research Applications

Material Science Applications

Research has demonstrated the utility of similar benzamide derivatives in synthesizing new polymeric materials. For example, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol have been explored, highlighting the solubility and thermal stability of these materials, which could imply potential applications in high-performance polymers and coatings (Hsiao, Yang, & Chen, 2000).

Medicinal Chemistry Applications

In the field of medicinal chemistry, similar structures have been investigated for their biological activity. For instance, N-Benzyltetrahydropyrido-anellated thiophene derivatives have been studied for their anticholinesterase properties, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's (Pietsch, Nieger, & Gütschow, 2007). Another study focused on the synthesis of polyamic acid di-tert-butyl esters by direct polycondensation, which may have implications in the development of polyimide materials with specific applications in electronics and aerospace due to their thermal stability (Ueda & Mori, 1993).

Properties

IUPAC Name

4-tert-butyl-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c1-16-12-17(2)14-21(13-16)24(20-10-11-28(26,27)15-20)22(25)18-6-8-19(9-7-18)23(3,4)5/h6-14,20H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMINUAJNSEZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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